Cas no 2171373-12-7 (1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid)

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid structure
2171373-12-7 structure
商品名:1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid
CAS番号:2171373-12-7
MF:C25H28N2O6
メガワット:452.499627113342
CID:6266528
PubChem ID:165568905

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid
    • 2171373-12-7
    • 1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
    • EN300-1568080
    • インチ: 1S/C25H28N2O6/c1-15(32-2)22(23(28)27-12-11-16(13-27)24(29)30)26-25(31)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t15-,16?,22+/m1/s1
    • InChIKey: FTTBOUZWSNOJLK-QSTVZIRKSA-N
    • ほほえんだ: O(C(N[C@@H]([C@@H](C)OC)C(N1CCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 105Ų

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1568080-2.5g
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
2.5g
$6602.0 2023-06-04
Enamine
EN300-1568080-0.05g
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
0.05g
$2829.0 2023-06-04
Enamine
EN300-1568080-0.25g
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
0.25g
$3099.0 2023-06-04
Enamine
EN300-1568080-250mg
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
250mg
$3099.0 2023-09-24
Enamine
EN300-1568080-50mg
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
50mg
$2829.0 2023-09-24
Enamine
EN300-1568080-5.0g
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
5g
$9769.0 2023-06-04
Enamine
EN300-1568080-0.5g
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
0.5g
$3233.0 2023-06-04
Enamine
EN300-1568080-10000mg
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
10000mg
$14487.0 2023-09-24
Enamine
EN300-1568080-1.0g
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
1g
$3368.0 2023-06-04
Enamine
EN300-1568080-500mg
1-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidine-3-carboxylic acid
2171373-12-7
500mg
$3233.0 2023-09-24

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid 関連文献

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acidに関する追加情報

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic Acid (CAS No. 2171373-12-7): An Overview

1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid (CAS No. 2171373-12-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidine and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The structure of 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid includes a pyrrolidine ring, an amino acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process, ensuring that only the desired reactions occur. This makes the compound highly versatile for use in synthetic chemistry and peptide research.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) explored the use of 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid as a scaffold for the development of inhibitors targeting specific enzymes involved in neurodegenerative diseases. The researchers found that derivatives of this compound exhibited potent inhibitory activity against these enzymes, suggesting its potential as a lead compound for further drug development.

In another study published in Bioorganic & Medicinal Chemistry Letters (2021), scientists investigated the pharmacological properties of 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid. The results indicated that this compound has excellent solubility and stability characteristics, which are crucial for its use in pharmaceutical formulations. Additionally, the compound demonstrated good bioavailability and low toxicity, making it a promising candidate for clinical trials.

The unique structural features of 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid also contribute to its potential as a building block for more complex molecules. Its ability to form stable amide bonds through its carboxylic acid group allows for the creation of diverse peptide-like structures with tailored biological activities. This versatility has led to its use in combinatorial chemistry and high-throughput screening methods to identify new drug candidates.

In the context of drug discovery, the Fmoc protecting group in 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid plays a crucial role in facilitating controlled deprotection and coupling reactions. This makes it an ideal starting material for synthesizing peptides and peptidomimetics with specific biological functions. The ability to precisely control the sequence and conformation of these molecules is essential for optimizing their therapeutic efficacy and minimizing side effects.

The stereochemistry of 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid, specifically the (2S,3R) configuration, is another key aspect that contributes to its biological activity. Stereoisomers can exhibit significantly different pharmacological properties due to their distinct spatial arrangements. Therefore, understanding and controlling the stereochemistry during synthesis is critical for developing effective therapeutic agents.

Beyond its potential as a drug candidate, 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid has also been explored for its utility in diagnostic applications. A study published in Molecular Pharmaceutics (2020) demonstrated that this compound can be used as a fluorescent probe for detecting specific biomarkers associated with cancer cells. The high sensitivity and selectivity of this probe make it a valuable tool for early cancer diagnosis and monitoring treatment response.

In conclusion, 1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid (CAS No. 2171373-12-7) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, excellent solubility and stability properties, and versatile synthetic applications make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new applications and optimize its use in these fields.

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